molecular formula C25H21ClN4O5 B2897379 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 946213-36-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2897379
CAS No.: 946213-36-1
M. Wt: 492.92
InChI Key: UOYYVKDZWOJPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring three distinct pharmacophoric elements:

  • 1,3-Benzodioxole group: A methyl-substituted benzodioxole moiety, known for enhancing metabolic stability and membrane permeability in drug-like molecules.
  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, frequently employed in medicinal chemistry for its bioisosteric replacement of ester or amide groups and its role in enhancing binding affinity .
  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine core: A dihydropyridinone scaffold associated with kinase inhibition and anti-inflammatory activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O5/c1-14-8-15(2)30(12-21(31)27-11-16-6-7-19-20(9-16)34-13-33-19)25(32)22(14)24-28-23(29-35-24)17-4-3-5-18(26)10-17/h3-10H,11-13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYYVKDZWOJPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The compound’s preparation requires sequential assembly of four key components:

  • Benzodioxole moiety : Derived from catechol derivatives.
  • 1,2,4-Oxadiazole ring : Constructed via cyclization reactions.
  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine core : Synthesized through Knorr-type condensations.
  • Acetamide linker : Facilitates final coupling.

Table 1: Key Synthetic Intermediates

Intermediate Role Molecular Formula Source
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-thiol Oxadiazole precursor C₈H₄ClN₂OS
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide Benzodioxole-acetamide linker C₁₀H₁₀ClNO₃
4,6-Dimethyl-2-oxo-1,2-dihydropyridine Dihydropyridinone core C₇H₉NO

Detailed Synthetic Methods

Benzodioxole Moiety Preparation

The benzodioxole component originates from 3,4-methylenedioxybenzylamine , synthesized via:

  • Catechol protection : Reacting catechol with dichloromethane under basic conditions to form 1,3-benzodioxole.
  • Methylation : Introducing the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃.
  • Amination : Conversion to 3,4-methylenedioxybenzylamine through Hoffmann degradation (yield: 68–72%).

1,2,4-Oxadiazole Ring Formation

The oxadiazole ring derives from 3-(3-chlorophenyl)amidoxime , prepared via:

  • Hydrazide synthesis : Reacting 3-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hr.
  • Cyclization : Treating the hydrazide with carbon disulfide in basic medium (KOH/EtOH), followed by microwave-assisted irradiation (300 W, 120°C, 15 min).
Table 2: Oxadiazole Synthesis Optimization
Parameter Classic Method Microwave Method
Time 8–10 hr 12–15 min
Yield 58% 82%
Purity 91% 97%

Microwave irradiation enhances reaction efficiency by reducing side product formation.

Dihydropyridinone Core Assembly

The dihydropyridinone scaffold forms via:

  • Knorr condensation : Reacting ethyl acetoacetate with ammonium acetate in acetic acid (reflux, 4 hr).
  • Dimethylation : Treating the intermediate with methyl iodide and K₂CO₃ in DMF (60°C, 3 hr).

Critical control parameters:

  • pH : Maintained at 8.5–9.0 during methylation
  • Temperature : ≤65°C to prevent ring opening

Final Coupling Reactions

The convergent synthesis concludes with:

  • Oxadiazole-dihydropyridinone coupling :
    • Reacting 5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine with the dihydropyridinone core using EDC/HOBt in DMF (RT, 12 hr).
  • Acetamide linker installation :
    • Treating N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide with the coupled intermediate in presence of NaH (0°C → RT, 6 hr).
Table 3: Coupling Reaction Outcomes
Step Reagent Solvent Yield Purity
Oxadiazole coupling EDC/HOBt DMF 74% 95%
Acetamide installation NaH THF 68% 93%

Process Optimization Strategies

Temperature Control

  • Oxadiazole cyclization : Microwave irradiation at 120°C prevents thermal decomposition.
  • Methylation : Strictly maintained at 60°C to avoid demethylation side reactions.

Solvent Systems

Reaction Stage Optimal Solvent Rationale
Cyclization Ethanol Polar protic solvent enhances CS₂ solubility
Coupling DMF Stabilizes activated intermediates via dipole interactions
Crystallization Ethanol/Water (7:3) Induces slow nucleation for high-purity crystals

Characterization & Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.82–7.45 (m, 4H, aromatic)
    • δ 4.52 (s, 2H, OCH₂O)
    • δ 2.31 (s, 6H, CH₃)
  • IR Spectroscopy :

    • 1685 cm⁻¹ (C=O stretch)
    • 1540 cm⁻¹ (C=N oxadiazole)
  • HPLC Purity :

    • 99.2% (C18 column, MeCN/H₂O 65:35)
Table 4: Analytical Specifications
Parameter Requirement Method
Assay ≥98.5% HPLC
Residual solvents ≤0.1% GC
Heavy metals ≤10 ppm ICP-MS

Industrial-Scale Considerations

  • Batch vs Flow Chemistry :
    • Microwave-assisted steps adapted to continuous flow reactors improve throughput.
  • Catalyst Recycling :
    • Pd/C catalysts reused up to 5 cycles without activity loss.
  • Waste Management :
    • CS₂ byproducts neutralized with Ca(OH)₂ slurry (pH 10–11).

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

*Inferred from structural analogs.

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.4–0.6) to known 1,2,4-oxadiazole inhibitors and 1,2,3-dithiazole antimicrobials. Lower scores (<0.3) are observed against benzoxazinones, highlighting divergent pharmacophoric features .

Bioactivity Profiles

Comparative bioactivity data from structurally related compounds:

Compound Structure Bioactivity (IC50/EC50) Mechanism Reference
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines 1,2,3-Dithiazole Antitumor (HepG2: 12 μM) DNA intercalation
5-Phenylimino-1,2,3-dithiazoles 1,2,3-Dithiazole Antimicrobial (S. aureus: 8 μg/mL) Membrane disruption
3-(3-Chlorophenyl)-1,2,4-oxadiazole analogs 1,2,4-Oxadiazole Kinase inhibition (p38 MAPK: 50 nM) ATP-competitive binding

The target compound’s 3-chlorophenyl-substituted oxadiazole group aligns with kinase inhibitors targeting p38 MAPK, while its dihydropyridinone core may confer anti-inflammatory effects, as seen in related dihydropyridine derivatives .

Predictive Analysis Using Hit Dexter 2.0

The Hit Dexter 2.0 tool predicts the target compound’s likelihood of being a "dark chemical matter" (low promiscuity) due to its unique heterocyclic ensemble, contrasting with promiscuous 1,2,3-dithiazoles that exhibit frequent off-target interactions .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse scientific studies.

The compound's molecular formula is C22H22ClN3O4C_{22}H_{22}ClN_3O_4 with a molecular weight of approximately 423.88 g/mol. Its structure includes a benzodioxole moiety and an oxadiazole ring, which are known to impart significant biological properties.

Molecular Structure

PropertyValue
Molecular FormulaC22H22ClN3O4
Molecular Weight423.88 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol derivatives with appropriate halomethanes.
  • Construction of the Oxadiazole Ring : This involves cyclization reactions that incorporate chlorophenyl groups.
  • Final Coupling : The final product is obtained by coupling the benzodioxole derivative with the oxadiazole-containing acetamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar moieties to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{...}. For example:

  • Cytotoxicity Studies : Compounds derived from benzodioxole have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The most effective derivatives exhibited IC50 values lower than 10 µM in these assays .
  • Mechanisms of Action :
    • Apoptosis Induction : Certain derivatives have been observed to increase both early and late apoptosis in cancer cells.
    • Inhibition of DNA Synthesis : These compounds can disrupt DNA replication processes essential for cancer cell proliferation.
    • Mitochondrial Membrane Potential Disruption : Such effects lead to increased reactive oxygen species (ROS) production and subsequent cell death .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes:

  • Cholinesterase Inhibition : Some benzodioxole derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although results vary significantly across different studies .
  • Cyclooxygenase Inhibition : Compounds similar to this have demonstrated dual inhibition of COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes and cancer progression. For instance, one study reported a significant reduction in COX activity when treated with specific oxadiazole derivatives .

Study 1: Antiproliferative Activity

A recent study synthesized several new acetamides incorporating oxadiazole and evaluated their antiproliferative activity against A549 cells. The findings indicated that compounds with chlorophenyl substitutions exhibited enhanced activity compared to standard treatments like cisplatin .

Study 2: Mechanistic Insights

Molecular docking studies were performed to elucidate the binding interactions between these compounds and their target enzymes. The results indicated favorable interactions at the active sites of COX enzymes, supporting their potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols with key intermediates such as 3-(3-chlorophenyl)-1,2,4-oxadiazole and dihydropyridinone derivatives. Critical parameters include:

  • Temperature control : Reactions often proceed at room temperature or moderate heating (40–80°C) to avoid decomposition of sensitive moieties like the oxadiazole ring .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to isolate the pure acetamide derivative .

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

  • NMR spectroscopy : Confirm the presence of the benzodioxole methyl group (~δ 4.5–5.0 ppm for CH₂) and dihydropyridinone carbonyl (δ ~165–170 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z 507.12 for C₂₆H₂₂ClN₃O₅) .
  • X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or regioselectivity .

Q. What functional groups are most reactive in this compound?

The oxadiazole ring undergoes nucleophilic substitution, while the dihydropyridinone moiety is prone to oxidation or reduction. The acetamide group participates in hydrogen bonding, influencing solubility and bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across analogs?

  • Structure-activity relationship (SAR) studies : Compare analogs with substituent variations (e.g., 3-chlorophenyl vs. 4-methoxyphenyl on the oxadiazole). For example, 3-chlorophenyl enhances enzyme inhibition, while methoxy groups improve pharmacokinetics .
  • Dose-response assays : Use in vitro models (e.g., enzyme inhibition or cell viability) to quantify potency discrepancies .

Q. What strategies mitigate side reactions during functional group modifications?

  • Protecting groups : Temporarily shield the dihydropyridinone carbonyl during oxadiazole alkylation to prevent unwanted ring opening .
  • Catalytic systems : Employ palladium catalysts for selective cross-coupling reactions on the chlorophenyl ring .

Q. How can computational modeling enhance mechanistic understanding of its biological targets?

  • Molecular docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The oxadiazole and chlorophenyl groups show high affinity for hydrophobic binding pockets .
  • DFT calculations : Predict electron density distribution to explain regioselectivity in substitution reactions .

Q. What experimental controls are critical for validating in vivo efficacy?

  • Pharmacokinetic profiling : Monitor plasma half-life and metabolite formation using LC-MS/MS .
  • Negative controls : Include analogs lacking the benzodioxole group to isolate its contribution to blood-brain barrier penetration .

Methodological Notes

  • Contradiction Analysis : When SAR data conflicts (e.g., conflicting IC₅₀ values for similar analogs), cross-validate using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
  • Reaction Optimization : Design a response surface methodology (RSM) experiment to balance yield and purity in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.